Cas no 951017-44-0 (1-1-(2,4-dichlorophenyl)cyclopropylethan-1-one)

1-1-(2,4-Dichlorophenyl)cyclopropylethan-1-one is a specialized organic compound featuring a cyclopropyl ketone core substituted with a 2,4-dichlorophenyl group. This structure imparts unique reactivity and stability, making it valuable as an intermediate in synthetic organic chemistry, particularly in the development of agrochemicals and pharmaceuticals. The presence of the dichlorophenyl moiety enhances its utility in cross-coupling reactions and further functionalization. Its rigid cyclopropane ring contributes to steric constraints, which can be leveraged in stereoselective synthesis. The compound’s well-defined molecular architecture ensures consistent performance in complex synthetic pathways, offering researchers a reliable building block for targeted molecular design.
1-1-(2,4-dichlorophenyl)cyclopropylethan-1-one structure
951017-44-0 structure
Product Name:1-1-(2,4-dichlorophenyl)cyclopropylethan-1-one
CAS No:951017-44-0
MF:C11H10Cl2O
MW:229.102501392365
CID:6021087
PubChem ID:24274052
Update Time:2025-08-03

1-1-(2,4-dichlorophenyl)cyclopropylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-[1-(2,4-dichlorophenyl)cyclopropyl]ethan-1-one
    • EN300-1986251
    • 951017-44-0
    • SCHEMBL1952491
    • 1-1-(2,4-dichlorophenyl)cyclopropylethan-1-one
    • Inchi: 1S/C11H10Cl2O/c1-7(14)11(4-5-11)9-3-2-8(12)6-10(9)13/h2-3,6H,4-5H2,1H3
    • InChI Key: JCNLVHAEZDNLJX-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C1(C(C)=O)CC1)Cl

Computed Properties

  • Exact Mass: 228.0108703g/mol
  • Monoisotopic Mass: 228.0108703g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 17.1Ų

1-1-(2,4-dichlorophenyl)cyclopropylethan-1-one Pricemore >>

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Additional information on 1-1-(2,4-dichlorophenyl)cyclopropylethan-1-one

Research Brief on 1-1-(2,4-Dichlorophenyl)cyclopropylethan-1-one (CAS: 951017-44-0) in Chemical Biology and Pharmaceutical Applications

The compound 1-1-(2,4-dichlorophenyl)cyclopropylethan-1-one (CAS: 951017-44-0) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential as a lead structure for drug development.

Recent studies have demonstrated that 951017-44-0 exhibits promising inhibitory activity against several cytochrome P450 enzymes, particularly CYP51, which is a validated drug target for antifungal therapies. The cyclopropyl ketone moiety appears to play a crucial role in this inhibition, forming stable interactions with the heme iron in the enzyme's active site. Structural-activity relationship (SAR) studies published in 2023 highlight how modifications to the dichlorophenyl group can significantly alter both potency and selectivity.

In synthetic chemistry applications, 1-1-(2,4-dichlorophenyl)cyclopropylethan-1-one has emerged as a valuable building block for the construction of more complex bioactive molecules. A 2024 publication in the Journal of Medicinal Chemistry describes its use as a precursor in the synthesis of novel antifungal agents, where researchers achieved a 15-fold improvement in potency against Candida albicans compared to existing azole drugs. The compound's stability under physiological conditions makes it particularly attractive for medicinal chemistry applications.

From a mechanistic perspective, computational docking studies combined with cryo-EM structural analysis have revealed that 951017-44-0 binds to its target enzymes in a unique orientation that differs from classical azole antifungals. This alternative binding mode may help overcome existing drug resistance mechanisms, as demonstrated in recent in vitro studies with resistant fungal strains. The compound shows particularly low cross-resistance with current clinical antifungals, with resistance frequencies below 10^-8 in serial passage experiments.

Ongoing preclinical evaluation suggests that 1-1-(2,4-dichlorophenyl)cyclopropylethan-1-one derivatives may have applications beyond antifungal therapy. Preliminary data indicate activity against certain protozoan parasites that share similar sterol biosynthesis pathways, potentially opening new avenues for antiparasitic drug development. However, researchers note that further optimization of pharmacokinetic properties, particularly oral bioavailability, will be necessary before clinical development can proceed.

The pharmaceutical industry has shown growing interest in this compound class, with several patents filed in 2023-2024 covering novel synthetic routes and formulation strategies for 951017-44-0 derivatives. These developments suggest that this chemical scaffold may soon transition from academic research to commercial drug discovery programs, particularly in the antifungal and antiparasitic therapeutic areas.

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